molecular formula C24H26ClN5O5S2 B11209620 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide CAS No. 6803-83-4

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazine-1-carbothioamide

Cat. No.: B11209620
CAS No.: 6803-83-4
M. Wt: 564.1 g/mol
InChI Key: QRXUQAXGMOLFHW-UHFFFAOYSA-N
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Description

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a morpholine sulfonyl group, and an indole derivative.

Preparation Methods

The synthesis of 1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated methoxyphenyl derivative, followed by the introduction of the morpholine sulfonyl group. The final step involves the formation of the indole derivative and its subsequent reaction with the thiourea moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA can be compared with similar compounds such as:

  • 1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}UREA
  • 1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-{[(3Z)-5-(MORPHOLINE-4-SULFONYL)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}CARBAMATE These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

CAS No.

6803-83-4

Molecular Formula

C24H26ClN5O5S2

Molecular Weight

564.1 g/mol

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-hydroxy-5-morpholin-4-ylsulfonyl-1-prop-2-enylindol-3-yl)iminothiourea

InChI

InChI=1S/C24H26ClN5O5S2/c1-4-7-30-20-6-5-16(37(32,33)29-8-10-35-11-9-29)13-17(20)22(23(30)31)27-28-24(36)26-19-12-15(2)18(25)14-21(19)34-3/h4-6,12-14,31H,1,7-11H2,2-3H3,(H,26,36)

InChI Key

QRXUQAXGMOLFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=S)N=NC2=C(N(C3=C2C=C(C=C3)S(=O)(=O)N4CCOCC4)CC=C)O

Origin of Product

United States

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